molecular formula C10H13NO3 B1293088 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid CAS No. 1119453-13-2

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Cat. No.: B1293088
CAS No.: 1119453-13-2
M. Wt: 195.21 g/mol
InChI Key: JHGOPSXHKVHFGM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyridine ring substituted with two methyl groups and a keto group, along with a propanoic acid side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the condensation of 2,4-dimethyl-3-oxopentanoic acid with an appropriate amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-5-9(12)11-7(2)8(6)3-4-10(13)14/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGOPSXHKVHFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649290
Record name 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-13-2
Record name 3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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